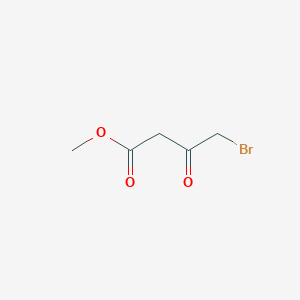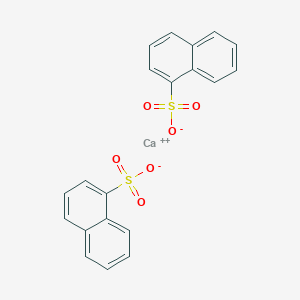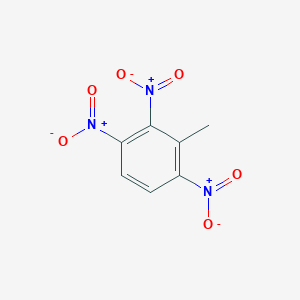
2,3,6-Trinitrotoluol
Übersicht
Beschreibung
2,3,6-Trinitrotoluene, commonly known as TNT, is a chemical compound with the formula C7H5N3O6. It is a pale yellow solid that is best known for its use as an explosive material. TNT was first prepared in 1861 by the German chemist Joseph Wilbrand and was initially used as a yellow dye . Over time, its explosive properties were recognized, and it became widely used in military and industrial applications due to its stability and ease of handling .
Wissenschaftliche Forschungsanwendungen
2,3,6-Trinitrotoluene has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of charge transfer salts.
Biology: Research on the biodegradation of 2,3,6-Trinitrotoluene by bacteria has been conducted to understand its environmental impact.
Medicine: Studies have been conducted on the toxicological effects of 2,3,6-Trinitrotoluene exposure.
Industry: It is widely used in the production of explosives for military and industrial applications
Wirkmechanismus
Target of Action
The primary target of 2,3,6-Trinitrotoluene (TNT) is Pentaerythritol tetranitrate reductase . This enzyme is found in Enterobacter cloacae, a bacterium that has been shown to interact with TNT .
Mode of Action
TNT interacts with its target through a process of reduction. The nitro groups on the TNT molecule are reduced, leading to the formation of various metabolites . These metabolites can then bind covalently to critical proteins, which is one of the toxicity mechanisms of TNT .
Biochemical Pathways
The biochemical pathways affected by TNT involve the reduction of the nitro groups on the TNT molecule. This process leads to the formation of various metabolites, which can have downstream effects such as the covalent binding to critical proteins . Additionally, TNT can produce nitric oxide (NO), which is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway .
Pharmacokinetics
It is known that tnt is readily absorbed through the skin, lungs, and gastrointestinal tract . Once absorbed, TNT is mainly found in the liver .
Result of Action
The molecular and cellular effects of TNT’s action are primarily due to the formation of various metabolites through the reduction of the nitro groups on the TNT molecule. These metabolites can bind covalently to critical proteins, leading to toxic effects . TNT is a class C carcinogen and can cause conditions such as hepatitis, cataracts, and jaundice in humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TNT. For example, TNT is a highly persistent environmental contaminant, and its biotransformation by microorganisms has attracted renewed attention . The interaction between TNT and biological membranes is crucial for understanding its toxic effects . Furthermore, TNT can readily form an aggregate in the aqueous phase and quickly approach the surface of the membrane .
Biochemische Analyse
Biochemical Properties
TNT interacts with several enzymes, proteins, and other biomolecules. For instance, two Arabidopsis Tau class glutathione transferases, GSTU24 and GSTU25, have been identified that catalyze the formation of three TNT-glutathionylated conjugates . These enzymes interact with 2,3,6-Trinitrotoluene, leading to its transformation and potential detoxification .
Cellular Effects
2,3,6-Trinitrotoluene has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to cause defects in heart formation and circulation in zebrafish embryos . Additionally, TNT can cause hepatitis, cataracts, and jaundice in humans .
Molecular Mechanism
The molecular mechanism of 2,3,6-Trinitrotoluene involves its interaction with biomolecules at the molecular level. For example, TNT is known to undergo reductive transformation of the nitro groups, a process that is notoriously resistant to mineralization in the environment . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,6-Trinitrotoluene change over time. For instance, TNT degradation in Chinese loess was found to reach equilibrium after about 10 hours . Furthermore, TNT is known to be highly persistent in the environment, posing long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2,3,6-Trinitrotoluene vary with different dosages in animal models. For example, in a study conducted on green anoles, TNT was administered at doses of 60 mg/kg and 20 mg/kg of body weight . The study found that TNT had significant effects on the fecal microbiome of the anoles, indicating potential toxic or adverse effects at high doses .
Metabolic Pathways
2,3,6-Trinitrotoluene is involved in several metabolic pathways. For instance, it is known to undergo reductive transformation, a process that involves various enzymes . This process could also include effects on metabolic flux or metabolite levels .
Transport and Distribution
2,3,6-Trinitrotoluene is transported and distributed within cells and tissues. It has been found in waste waters and solid wastes resulting from the manufacture of the compound . The compound moves in surface water and through soils to groundwater .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:
Mononitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Finally, the dinitrotoluene is nitrated to produce 2,3,6-Trinitrotoluene.
Industrial Production Methods: In industrial settings, the production of 2,3,6-Trinitrotoluene is carried out using a continuous nitration process. This involves the use of fuming nitric acid and concentrated sulfuric acid as nitrating agents. The reaction is carefully controlled to maintain the temperature and prevent the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6-Trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: Reduction of 2,3,6-Trinitrotoluene can lead to the formation of various aminotoluene derivatives.
Oxidation: Oxidation reactions can produce nitroaromatic compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Reduction: Common reducing agents include iron and hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Substitution: Reagents like halogens and nitrating mixtures are used for substitution reactions.
Major Products:
Reduction: Aminotoluene derivatives.
Oxidation: Nitroaromatic compounds.
Substitution: Various substituted nitrotoluene compounds.
Vergleich Mit ähnlichen Verbindungen
2,3,6-Trinitrotoluene is often compared with other nitroaromatic compounds such as:
2,4,6-Trinitrotoluene (TNT): Similar in structure but with different positions of nitro groups.
2,4-Dinitrotoluene: Less explosive but still used in the production of polyurethane foams.
Hexanitrobenzene: More powerful explosive but less stable
Uniqueness: 2,3,6-Trinitrotoluene is unique due to its balance of stability and explosive power, making it a preferred choice for military and industrial applications .
Eigenschaften
IUPAC Name |
2-methyl-1,3,4-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-5(8(11)12)2-3-6(9(13)14)7(4)10(15)16/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCALAUEQXYQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075140 | |
| Record name | Benzene, 1-methyl-2,3,6-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18292-97-2 | |
| Record name | 2,3,6-Trinitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18292-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trinitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018292972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-2,3,6-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-TRINITROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB65AU8340 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper concerning 2,3,6-trinitrotoluene?
A1: The research paper investigates the feasibility of using the bioluminescent activity of the bacterium Beneckea harveyi (now reclassified as Vibrio harveyi) to determine the toxicity of various chemicals, including 2,3,6-trinitrotoluene. The study found that 2,3,6-trinitrotoluene inhibits the bioluminescence of Beneckea harveyi in a dose-dependent manner. The researchers calculated the EC50 value, which represents the concentration of 2,3,6-trinitrotoluene causing a 50% reduction in bioluminescence. This value serves as an indicator of the compound's toxicity towards the bacteria. []
Q2: How does the toxicity of 2,3,6-trinitrotoluene compare to other tested chemicals in this bacterial model?
A2: The study tested nine chemicals, including various isomers of dinitrotoluene and nitrobenzonitrile, alongside 2,3,6-trinitrotoluene. While the paper doesn't directly compare the EC50 values across all chemicals, it highlights that only the comparison between the mean EC50 values obtained for the tested chemicals and the LD50 values in male mice showed a good degree of correspondence. This suggests that the sensitivity of Beneckea harveyi to the tested chemicals, including 2,3,6-trinitrotoluene, may not directly translate to mammalian toxicity in all cases. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)
![PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE](/img/structure/B101437.png)
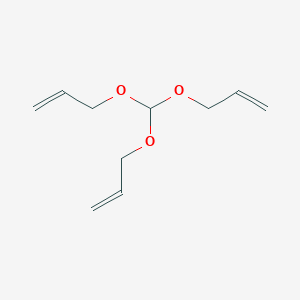
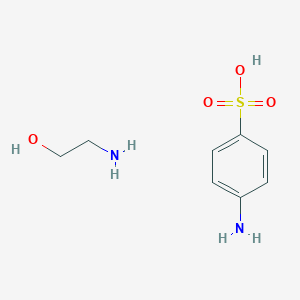
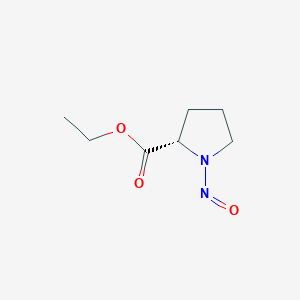



![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)

